molecular formula C29H29N3O3 B2577965 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 932505-88-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2577965
CAS RN: 932505-88-9
M. Wt: 467.569
InChI Key: NECQDSCACFRYEW-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C29H29N3O3 and its molecular weight is 467.569. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of phenyl-substituted compounds, like the one , have been synthesized and evaluated for their in vivo antitumor activity. These compounds aim to achieve active status with minimal DNA association constants, exploring their potential in solid tumor activity. For instance, certain derivatives have demonstrated significant effectiveness in leukemia and solid tumor models, highlighting their potential as minimal DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).

DNA-Intercalating Agent Studies

Further investigations into these compounds have included structural and energetic studies to understand their interaction with DNA. For example, molecular modeling has been used to analyze the intercalative interactions with DNA by these compounds, providing insights into their structural and energetic features, which correlate well with their biological properties and cytotoxic activities (McKenna, Beveridge, Jenkins, Neidle, & Denny, 1989).

Synthetic Studies and Structural Analysis

Synthetic approaches have been explored to create key intermediates of similar compounds for structural-activity relationship studies, particularly in the context of antitumor antibiotics derived from natural products. These synthetic methodologies involve complex reactions and have been elucidated through spectroscopy and X-ray crystallographic analysis, contributing to the understanding of their chemical structure and potential biological applications (Li, Wang, Wang, Luo, & Wu, 2013).

Medicinal Chemistry and Pharmacological Studies

Medicinal chemistry efforts have focused on understanding the regioselectivity and reaction paths of similar quinoline derivatives. These studies are crucial for developing compounds with desired pharmacological activities, such as antibacterial and antiviral properties. The exploration of acid/base behavior and reaction mechanisms through computational methods like DFT aids in optimizing these compounds for better biological efficacy (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c1-31(2)24-13-11-21(12-14-24)26(32-16-15-20-7-3-4-9-23(20)19-32)18-30-28(33)25-17-22-8-5-6-10-27(22)35-29(25)34/h3-14,17,26H,15-16,18-19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQDSCACFRYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide

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